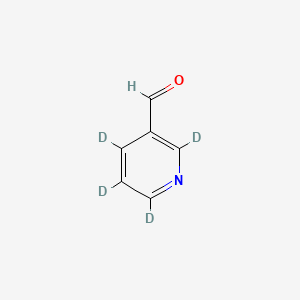

3-Pyridinecarboxaldehyde-d4

Vue d'ensemble

Description

3-Pyridinecarboxaldehyde-d4 is a deuterium-labeled derivative of 3-Pyridinecarboxaldehyde. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde-d4 typically involves the deuteration of 3-Pyridinecarboxaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde group in 3-pyridinecarboxaldehyde-d4 is highly reactive toward nucleophiles. Key reactions include:

-

Grignard and Organozinc Additions :

The non-deuterated form reacts with diethylzinc in the presence of a chiral catalyst (e.g., (1S,2R)-N,N-dibutylnorephedrine) to yield enantiomerically enriched 3-pyridyl alkanols . For the deuterated analog, the reaction rate may decrease slightly due to the kinetic isotope effect (KIE) of C-D bonds, though regioselectivity and stereochemical outcomes are expected to remain consistent. -

Hydrogenation :

Catalytic hydrogenation of the aldehyde group to a primary alcohol (3-pyridinemethanol-d4) can be achieved using palladium or platinum catalysts . Deuterium substitution on the pyridine ring may influence adsorption dynamics on the catalyst surface, potentially altering reaction rates.

Condensation Reactions

The aldehyde group participates in condensation reactions to form imines and hydrazones:

-

Schiff Base Formation :

Reacts with primary amines (e.g., aniline, alkylamines) to generate Schiff bases. For example, in the synthesis of pyridylimine ligands, 3-pyridinecarboxaldehyde reacts with amines under mild conditions . The deuterated variant would exhibit similar reactivity, though isotopic labeling could aid in tracking reaction intermediates via mass spectrometry .

| Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|

| Schiff base formation | Primary amine (e.g., NH₂R) | RT, CH₂Cl₂, Et₃N | 3-Pyridylimine-d4 |

| Hydrazone synthesis | Hydrazine derivatives | Reflux, ethanol | 3-Pyridylhydrazone-d4 |

Redox Reactions

-

Oxidation :

The aldehyde group oxidizes to a carboxylic acid (nicotinic acid-d4) using strong oxidants like KMnO₄ or CrO₃ . Deuterium substitution may marginally slow oxidation rates due to secondary KIE effects. -

Reduction :

Sodium borohydride or LiAlH₄ reduces the aldehyde to 3-pyridinemethanol-d4. Isotopic substitution is unlikely to affect selectivity but may alter reaction kinetics .

Catalytic Cross-Coupling Reactions

This compound serves as a precursor in catalytic processes:

-

Iridium-Catalyzed Borylation :

In the presence of iridium hydride complexes, the non-deuterated compound participates in C–H borylation reactions with diboron reagents (e.g., B₂pin₂) . The deuterated analog could be used to study mechanistic details (e.g., deuterium scrambling or bond activation steps) . -

Rh-Catalyzed Asymmetric Carbometalation :

Pyridine derivatives undergo Rh-catalyzed reductive Heck reactions with aryl boronic acids to form substituted piperidines . While not directly tested with the deuterated aldehyde, isotopic labeling could provide insights into migratory insertion steps or catalyst-substrate interactions.

Isotopic Effects and Mechanistic Insights

Deuterium substitution influences reaction dynamics:

-

Kinetic Isotope Effects (KIE) :

Reactions involving C–H(D) bond cleavage (e.g., oxidations, catalytic C–H functionalization) may exhibit KIE values >1, slowing reaction rates for deuterated substrates . -

Spectroscopic Tracking :

Deuteration facilitates tracking via NMR or MS, particularly in studies of metabolic pathways or catalytic cycles .

Applications De Recherche Scientifique

Medicinal Chemistry

Isotopic Labeling in Drug Development

3-Pyridinecarboxaldehyde-d4 is utilized as a stable isotope label in drug development. The incorporation of deuterium can enhance the metabolic stability of pharmaceutical compounds, allowing for improved pharmacokinetic profiles. This is particularly useful in tracing the metabolic pathways of drugs and understanding their interactions within biological systems .

Case Study: Antiviral Activity

Research has shown that derivatives of 3-pyridinecarboxaldehyde exhibit antiviral properties against various pathogens, including HIV and influenza viruses. The deuterated form allows for precise tracking of the compound's distribution and metabolism in vivo, which is crucial for evaluating its therapeutic efficacy .

Biochemical Research

Studying Enzyme Mechanisms

The compound serves as a substrate or inhibitor in enzymatic studies. Its deuterated nature helps in elucidating reaction mechanisms by providing clearer NMR spectra due to reduced complexity from hydrogen signals. For instance, studies involving cytochrome P450 enzymes have benefited from using this compound to investigate substrate binding and transformation processes .

Data Table: Enzyme Studies with this compound

| Enzyme Type | Application | Findings |

|---|---|---|

| Cytochrome P450 | Substrate for metabolic studies | Enhanced resolution in NMR spectra |

| Aldose Reductase | Inhibition studies | Identified key binding interactions |

| Protein Kinases | Activity assays | Improved assay sensitivity |

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

this compound has been employed in the synthesis of metal-organic frameworks, which are materials with applications in gas storage, catalysis, and drug delivery systems. The incorporation of deuterium can influence the structural properties and stability of these frameworks, making them suitable for specific applications .

Case Study: MOF Synthesis

A study demonstrated the synthesis of a deuterated MOF using this compound as a ligand. The resulting material exhibited enhanced thermal stability compared to its non-deuterated counterpart, showcasing its potential for high-temperature applications .

Environmental Chemistry

Tracing Environmental Pollutants

Due to its stable isotopic nature, this compound is used as a tracer in environmental studies to monitor the degradation pathways of pollutants. Its application in tracking the fate of nitrogen-containing compounds in soil and water systems aids researchers in understanding ecological impacts .

Mécanisme D'action

The mechanism of action of 3-Pyridinecarboxaldehyde-d4 is primarily related to its role as a labeled compound. The deuterium atoms provide a means to trace the compound through various biochemical pathways without altering its chemical properties significantly. This allows researchers to study the interactions and transformations of the compound in detail .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Pyridine-2-carboxaldehyde (Picolinaldehyde)

- Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

- 3-Pyridinecarboxaldehyde (Nicotinaldehyde)

Uniqueness

3-Pyridinecarboxaldehyde-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies requiring isotopic labeling. This feature distinguishes it from its non-deuterated counterparts and provides specific advantages in tracing and analyzing chemical and biological processes .

Activité Biologique

3-Pyridinecarboxaldehyde-d4, also known as 2,4,5,6-tetradeuteriopyridine-3-carbaldehyde, is a deuterated derivative of 3-pyridinecarboxaldehyde. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₆H₄D₄N₁O

- CAS Number : 258854-80-7

- Molecular Weight : 111.135 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

-

Antimicrobial Activity :

- Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis. This is primarily due to the electrostatic interactions between the positively charged groups in the compound and the negatively charged components of bacterial membranes .

- Enzyme Inhibition :

- Metal Complex Formation :

Case Study 1: Antibacterial Properties

A study published in MDPI demonstrated that pyridine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 156.2 to 625 mg/L for various strains tested, indicating that modifications to the pyridine structure can enhance antibacterial efficacy .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Acinetobacter baumannii | 156.2 |

| Escherichia coli | 312.5 |

| Staphylococcus aureus | 625 |

Case Study 2: Enzyme Inhibition

In a research article focused on enzyme modification strategies, it was found that aldehyde groups can effectively modify proteins at specific sites, leading to enhanced therapeutic effects. This approach was utilized using pyridine derivatives, demonstrating their potential in drug development .

Case Study 3: Metal Complexes

Propriétés

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZUKDFHGGYHMC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662180 | |

| Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258854-80-7 | |

| Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.